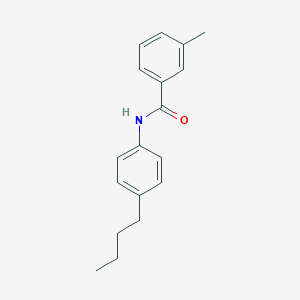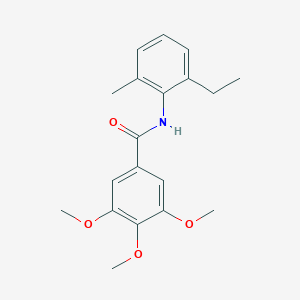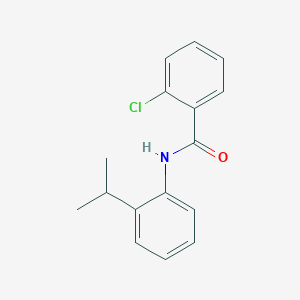
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as CDMPA, is a chemical compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide acts as a positive allosteric modulator of mGluR5, meaning that it enhances the receptor's response to glutamate. This leads to increased signaling through the mGluR5 pathway, which can have various effects on neuronal function and behavior.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, a process that is important for learning and memory. It has also been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is its specificity for mGluR5. This allows researchers to selectively modulate the activity of this receptor without affecting other glutamate receptors. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide is that it has relatively low potency compared to other mGluR5 modulators, which may limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide. One area of interest is its potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its effects on synaptic plasticity and neuronal networks, which could have implications for understanding the neural basis of learning and memory. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide, as well as its potential side effects.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized through a multi-step process involving several chemical reactions. The starting materials for the synthesis are 2-methyl-5-chloroaniline and 3,4-dimethoxybenzaldehyde. These two compounds are reacted together to form an intermediate product, which is then further reacted with acetic anhydride to produce N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have activity as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological processes such as learning and memory.
Propiedades
Fórmula molecular |
C17H18ClNO3 |
|---|---|
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-6-13(18)10-14(11)19-17(20)9-12-5-7-15(21-2)16(8-12)22-3/h4-8,10H,9H2,1-3H3,(H,19,20) |
Clave InChI |
ONRAIGIIMVKSBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



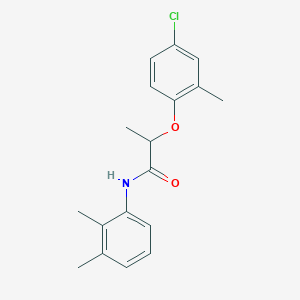
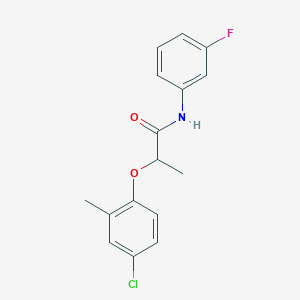

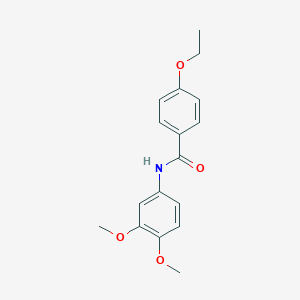


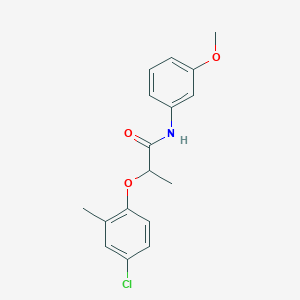
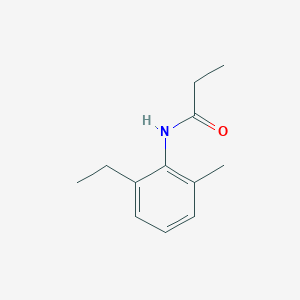
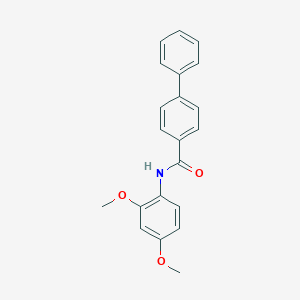
![N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)
![N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291786.png)
